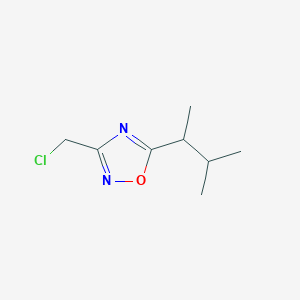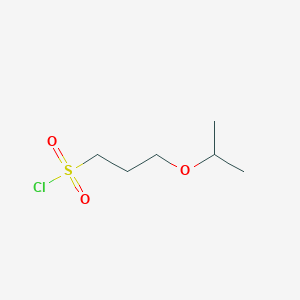
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine (2-PIPTO) is a heterocyclic compound with a wide range of applications in the scientific research field. It is used as a reagent in synthesis of organic compounds, as a catalyst in asymmetric synthesis, and as a reagent for the preparation of biologically active compounds. The compound is also used in the determination of the structure of organic compounds, as a reagent for the preparation of new organometallic compounds, and as a reagent for the synthesis of polymers.
Mechanism of Action
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine acts as a catalyst for the condensation of amines and aldehydes to form heterocyclic compounds. The mechanism of action involves the formation of an intermediate, which is then converted to the desired product. The reaction is catalyzed by an acid, such as hydrochloric acid, or a base, such as pyridine.
Biochemical and Physiological Effects
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine has been found to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antimicrobial, and anti-inflammatory properties. In addition, it has been found to have antioxidant, anti-tumor, and anti-cancer activities. It has also been shown to have anti-angiogenic and anti-apoptotic activities.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine in lab experiments include its low cost, its availability, and its ease of use. It is also a relatively safe reagent, and is not toxic, flammable, or explosive. The main limitation of using 2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine in lab experiments is that it is not very reactive, and therefore can be difficult to use in certain reactions.
Future Directions
Future research on 2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine could focus on its use as a reagent for the preparation of new organometallic compounds and polymers, as well as its use as a catalyst for asymmetric synthesis. Additionally, further research could be done to explore its potential applications in the pharmaceutical and agrochemical industries. Other potential areas of research could include the development of new methods for the synthesis of 2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine, as well as the development of new methods for the determination of its structure. Finally, further research could be done to explore its potential applications in the biomedical field, such as its use as a therapeutic agent.
Synthesis Methods
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine can be synthesized by two different methods: the condensation of p-toluenesulfonyl chloride with 2-aminobenzaldehyde, and the condensation of 2-aminobenzaldehyde with 4-isopropylbenzaldehyde. The condensation of p-toluenesulfonyl chloride with 2-aminobenzaldehyde requires the use of a base, such as pyridine, to catalyze the reaction. The condensation of 2-aminobenzaldehyde with 4-isopropylbenzaldehyde is a two-step reaction that requires the use of an acid, such as hydrochloric acid, to catalyze the first step.
Scientific Research Applications
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine is used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, polymers, and biocatalysts. It is also used as a reagent in asymmetric synthesis, and as a reagent for the preparation of biologically active compounds. In addition, it is used in the determination of the structure of organic compounds, as a reagent for the preparation of new organometallic compounds, and as a reagent for the synthesis of polymers.
properties
IUPAC Name |
2-phenyl-4-propan-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)14-8-9-15-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHFZVOTWWUPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874476 |
Source


|
| Record name | 2-PHENYL-4-I-PROPYLMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-isopropyl-tetrahydro-1,4-oxazine | |
CAS RN |
23222-62-0 |
Source


|
| Record name | 2-PHENYL-4-I-PROPYLMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)







